Thioridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in acetone

In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L)

8.55e-04 g/L

Synonyms

Canonical SMILES

Understanding mechanisms of mental illness

Researchers may use thioridazine to study how it affects brain chemistry and behavior in an attempt to gain a better understanding of the mechanisms underlying schizophrenia and other mental illnesses. (Source)

Comparison studies

Thioridazine may be used as a benchmark drug in studies of newer antipsychotic medications. This allows researchers to compare the effectiveness and side effects of the new drug to a well-established medication. (Source: )

Additional Information:

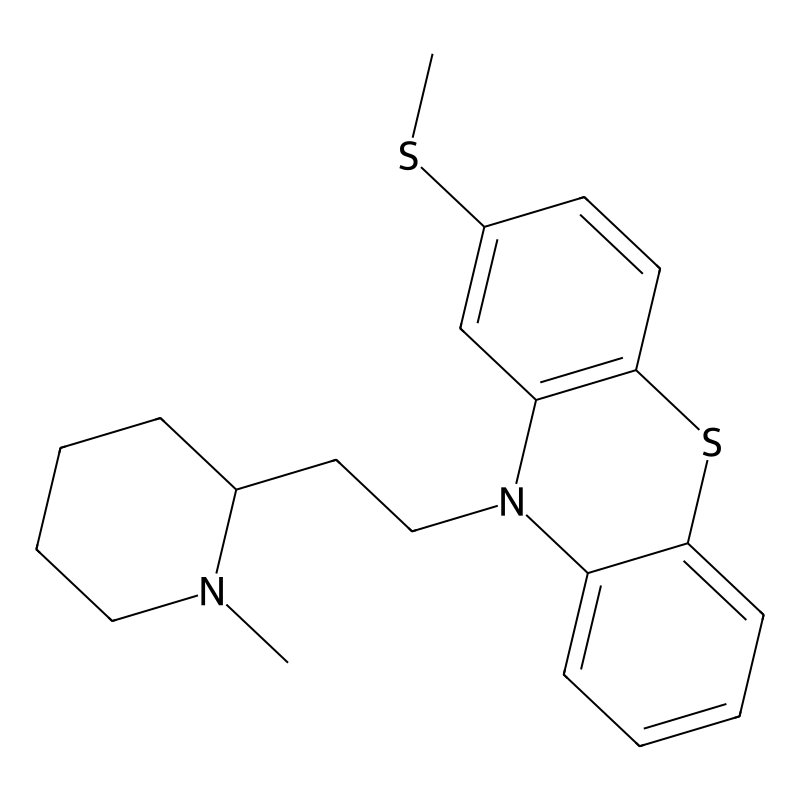

Thioridazine is a medication classified as a phenothiazine antipsychotic, primarily used in the treatment of schizophrenia and other psychotic disorders. It functions by modulating neurotransmitter activity, particularly by blocking dopamine receptors in the brain, which helps to reduce symptoms such as hallucinations and delusions. The chemical formula for thioridazine is , and its structure includes a thiazine ring, which is characteristic of its class of drugs. Thioridazine is known for its unique pharmacological profile, including a lower incidence of extrapyramidal side effects compared to many first-generation antipsychotics due to its potent anticholinergic properties .

The exact mechanism by which thioridazine exerts its antipsychotic effects is not fully understood. However, it is believed to work by blocking dopamine D2 receptors in the brain []. Dopamine is a neurotransmitter involved in mood, cognition, and movement. Excessive dopamine activity is implicated in schizophrenia, and thioridazine's ability to block these receptors helps to regulate dopamine levels and improve psychotic symptoms.

Thioridazine's major safety concern is its potential to cause heart rhythm problems, particularly QT prolongation, which can increase the risk of sudden death [, ]. This risk is dose-dependent, and it is the primary reason why its use has become limited. Additionally, thioridazine can cause various side effects, including:

In terms of metabolism, thioridazine is converted into several metabolites, including mesoridazine and sulforidazine, primarily via cytochrome P450 enzymes (notably CYP2D6). These metabolic pathways can affect its pharmacological efficacy and safety profile .

Thioridazine exhibits a complex biological activity profile. It acts primarily as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. Additionally, it has significant antagonistic activity against serotonin receptors and alpha-adrenergic receptors, contributing to its therapeutic effects as well as side effects such as sedation and orthostatic hypotension .

The drug is also known to prolong the QT interval on electrocardiograms, which can lead to serious cardiac complications if not monitored properly .

The synthesis of thioridazine can be summarized in several steps:

- Starting Materials: The synthesis begins with 2-(methylthio)-10H-phenothiazine and 2-(2-chloroethyl)-N-methylpiperidine.

- Reagents: Sodium hydride is typically used as a base during the alkylation process.

- Reaction Conditions: The reaction is conducted under controlled conditions to ensure the formation of the desired product.

- Purification: The final compound is purified through standard techniques such as recrystallization or chromatography .

Thioridazine is primarily used in clinical settings for:

- Treatment of Schizophrenia: It is indicated for patients who have not responded adequately to other antipsychotic medications.

- Management of Severe Behavioral Disorders: It can be utilized in cases of severe agitation or disturbed behavior.

- Research

Thioridazine has notable interactions with various drugs that can enhance or diminish its effects:

- Cardiac Interactions: Co-administration with other medications that prolong the QT interval (e.g., certain antidepressants and antiarrhythmics) can increase the risk of serious cardiac events .

- Metabolic Interactions: Drugs that induce or inhibit CYP450 enzymes may alter thioridazine's metabolism, affecting its efficacy and safety profile .

- Neuroleptic Interactions: The combination with other neuroleptics can exacerbate side effects like sedation and extrapyramidal symptoms .

Several compounds share structural or functional similarities with thioridazine. Here are some notable examples:

| Compound Name | Class | Key Differences |

|---|---|---|

| Chlorpromazine | Phenothiazine | More sedative effects; higher risk of extrapyramidal symptoms. |

| Haloperidol | Butyrophenone | More potent D2 receptor antagonist; higher risk of extrapyramidal symptoms. |

| Mesoridazine | Phenothiazine | A metabolite of thioridazine; similar but less potent. |

| Sulforidazine | Phenothiazine | Another metabolite; has distinct pharmacological properties. |

Thioridazine's unique balance between anticholinergic effects and lower extrapyramidal side effects distinguishes it from these compounds, making it particularly useful in specific patient populations who may be sensitive to such side effects .

Bourquin Synthesis Pathway

The first systematic synthesis of thioridazine was reported by Bourquin and colleagues in 1958, establishing the foundational methodology for this important pharmaceutical compound [1]. This pioneering approach utilized racemic piperidine alcohol as the starting material, which was subsequently converted to the corresponding chloride intermediate through treatment with thionyl chloride in chloroform at elevated temperatures (70°C), achieving approximately 90% yield for this transformation [1].

The key coupling reaction involved the treatment of phenothiazine with sodium amide in a mixed solvent system of toluene and xylene at 180°C, followed by alkylation with the piperidine chloride derivative [1]. This nucleophilic substitution reaction proceeded with moderate efficiency, yielding the final thioridazine product in approximately 60% overall yield [1]. The Bourquin synthesis represented a significant advancement in phenothiazine chemistry, although it initially produced racemic material requiring subsequent resolution.

The method employed di-p-tolyl-L-tartaric acid as the chiral resolving agent to separate the enantiomers through formation of diastereomeric salts [1]. The resolution process required multiple recrystallizations from ethanol to achieve adequate optical purity, with the (-)-enantiomer showing a specific rotation of -29° in ethanol and the (+)-enantiomer exhibiting +25° under identical conditions [1]. This approach, while historically significant, suffered from low overall efficiency due to the inherent 50% theoretical maximum yield associated with classical resolution techniques.

Patrick and Singletary Methodology

Patrick and Singletary developed an alternative synthetic approach in 1991 that addressed some limitations of the Bourquin method by starting with optically pure piperidine-2-carboxylic acid [2] [1]. This methodology employed a more sophisticated synthetic sequence designed to maintain stereochemical integrity throughout the transformation process.

The synthesis commenced with Eschweiler-Clarke methylation of piperidine-2-carboxylic acid using formic acid and formaldehyde under reflux conditions for 16 hours, achieving 76% yield [2] [1]. The resulting N-methyl derivative was then converted to the corresponding ethyl ester through treatment with acetyl chloride in 3M hydrochloric acid and ethanol, yielding 89% of the desired product after 18 hours of reflux [2] [1].

Subsequent reduction of the ester with lithium aluminum hydride in diethyl ether provided the alcohol intermediate in 81% yield after 6 hours of reflux [2] [1]. The alcohol was then transformed to the corresponding nitrile through reaction with potassium cyanide in the presence of 18-crown-6-ether and tributylphosphine in acetonitrile, requiring 36 hours of reflux to achieve 80% conversion [2] [1].

The nitrile intermediate underwent acid-catalyzed hydrolysis with hydrochloric acid in methanol at 2°C, yielding the methyl ester in 67% yield [2] [1]. Final reduction with lithium aluminum hydride provided the target piperidine alcohol in 90% yield, which was subsequently converted to the chloride derivative for coupling with phenothiazine [2] [1].

Despite the high stereoselectivity achieved (>95% enantiomeric excess), this methodology suffered from significant limitations including an overall yield of only 8% and dependence on expensive optically pure starting materials [2] [1]. The extensive synthetic sequence also presented challenges for scale-up operations, limiting its practical utility for large-scale pharmaceutical production.

Enantioselective Synthesis

Chiral Resolution Techniques

Classical chiral resolution remains an important approach for obtaining optically pure thioridazine enantiomers, with several methodologies developed to improve efficiency and optical purity [3] [4]. The traditional approach employing di-p-tolyl-L-tartaric acid as the resolving agent has been extensively studied and optimized.

The resolution process involves treatment of racemic thioridazine with equimolar amounts of di-p-tolyl-L-tartaric acid in ethanol, followed by careful crystallization to separate the diastereomeric salts [3] [4]. The (-)-thioridazine di-p-toluyl-L-tartrate demonstrates lower solubility and crystallizes preferentially, allowing separation through filtration and washing with acetone [3] [4]. Multiple recrystallizations from 70% ethanol are required to achieve optical purity exceeding 95%, with the process typically requiring nine recrystallization cycles [1].

Liberation of the free base is accomplished through treatment with sodium hydroxide in a biphasic water-diethyl ether system, yielding (-)-thioridazine with a specific rotation of -29° in ethanol [3] [4]. The (+)-enantiomer is recovered from the mother liquors through similar treatment with di-p-toluyl-D-tartaric acid, providing material with a specific rotation of +25° in ethanol [3] [4].

An improved resolution methodology utilizing R-(-)-menthyl chloroformate has been developed to address some limitations of the tartaric acid approach [5]. This method involves formation of diastereomeric carbamates that can be separated through column chromatography on silica gel, eliminating the need for multiple recrystallizations [5]. The carbamate derivatives are subsequently hydrolyzed under mild conditions to regenerate the free thioridazine enantiomers in good yields (67-82%) with optical purities exceeding 90% enantiomeric excess [5].

Asymmetric Synthesis Strategies

Modern asymmetric synthesis approaches have focused on developing efficient methods for direct preparation of optically pure thioridazine enantiomers without requiring resolution steps [1]. The most successful strategy employs chiral auxiliary methodology based on tert-butanesulfinamide chemistry.

The auxiliary-based approach utilizes (R)- or (S)-tert-butanesulfinamide as the chiral inductor, which is coupled with appropriate aldehyde precursors to form chiral sulfinyl aldimines [1]. These intermediates undergo highly diastereoselective addition reactions with organometallic reagents, providing access to chiral amine derivatives with excellent stereochemical control [1].

The synthetic sequence begins with formation of the sulfinyl aldimine through condensation of (R)-tert-butanesulfinamide with the appropriate aldehyde precursor in the presence of titanium tetraethoxide [1]. The resulting imine undergoes addition with lithium-based nucleophiles to establish the desired stereochemistry at the piperidine ring [1].

Subsequent functional group transformations include acid-mediated hydrolysis of the sulfonamide, followed by intramolecular cyclization to form the piperidine ring system [1]. The amine is then protected as the tert-butyl carbamate to prevent oxidation during subsequent steps [1]. Lemieux-Johnson oxidation is employed to introduce the required functional groups, followed by global reduction to provide the target piperidine alcohol [1].

The methodology demonstrates excellent stereoselectivity (>95% enantiomeric excess) and provides good overall yields (41%) over the complete synthetic sequence [1]. Both enantiomers can be accessed by utilizing the appropriate enantiomer of the chiral auxiliary, making this approach highly versatile for pharmaceutical applications.

Optical Purity Assessment

Accurate determination of optical purity is crucial for pharmaceutical applications of thioridazine enantiomers, with several analytical methods available for this purpose [6] [7]. The most reliable approaches combine multiple techniques to provide comprehensive stereochemical characterization.

Specific rotation measurements provide the most direct assessment of optical purity, with established values for both enantiomers in various solvents [5]. The (+)-enantiomer shows specific rotations of +25° in ethanol, +19° in chloroform, and +24° in methanol, while the (-)-enantiomer exhibits corresponding values of -29°, -22°, and -27° respectively [5]. These measurements are typically performed at 25°C using the sodium D-line (589 nm) at a concentration of 1.0 g/100 mL [5].

High-performance liquid chromatography on chiral stationary phases offers superior resolution and quantitative analysis capabilities [8]. Cyclodextrin-based chiral selectors, particularly hydroxypropyl-β-cyclodextrin and sulfated β-cyclodextrin, provide excellent separation of thioridazine enantiomers [9]. The method demonstrates detection limits of approximately 0.1% enantiomeric excess with precision better than ±0.1% [6].

Capillary electrophoresis using chiral selectors represents an alternative approach with high efficiency and lower operational costs [9]. The method employs cyclodextrin derivatives dissolved in the running buffer to achieve chiral recognition through formation of transient inclusion complexes with different mobilities [9]. Recovery rates of 85.5% for both enantiomers have been reported, with coefficients of variation below 10% for precision studies [9].

Circular dichroism spectroscopy provides valuable structural information and can be used for absolute configuration assignment [6]. The technique measures the differential absorption of left and right circularly polarized light, providing characteristic spectra that can be correlated with theoretical calculations [6]. Time-dependent density functional theory calculations using the B3LYP functional and 6-31G* basis set have been employed to predict circular dichroism spectra and assign absolute configurations [6].

Modern Synthetic Approaches

Lemieux-Johnson Oxidation in Synthesis

The Lemieux-Johnson oxidation has emerged as a valuable tool in modern thioridazine synthesis, particularly for introducing functional groups and establishing stereochemical relationships [1] [10]. This oxidative cleavage reaction employs osmium tetroxide as a catalyst in combination with sodium periodate as the stoichiometric oxidant to cleave carbon-carbon double bonds [10].

The reaction mechanism involves initial dihydroxylation of the alkene by osmium tetroxide, followed by periodate-mediated cleavage of the resulting diol [10]. The periodate simultaneously regenerates the osmium catalyst, allowing the reaction to proceed with catalytic amounts of the expensive osmium reagent [10]. This process provides the same oxidative cleavage products as ozonolysis but under milder conditions with better functional group tolerance [10].

In thioridazine synthesis, the Lemieux-Johnson oxidation has been employed to convert sulfonamide intermediates to the corresponding aldehydes, which are subsequently reduced to provide the required piperidine alcohols [1]. The reaction typically proceeds in acetone-water mixtures at ambient temperature, requiring 2-6 hours for complete conversion [11]. Yields of 45-85% are commonly achieved, with the reaction showing excellent tolerance for the phenothiazine ring system [1].

The method offers several advantages over traditional approaches, including improved functional group compatibility, milder reaction conditions, and reduced formation of side products [12]. The use of 2,6-lutidine as an additive has been shown to improve reaction yields and reduce the formation of α-hydroxy ketone byproducts [12]. Modern variants employing N-methylmorpholine N-oxide as the stoichiometric oxidant have further improved the practical utility of this transformation [12].

Microwave-Assisted Synthetic Pathways

Microwave-assisted synthesis has revolutionized thioridazine preparation by dramatically reducing reaction times while improving yields and product quality [13] [14]. This technology employs microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and improved selectivity patterns.

The microwave-assisted approach typically employs reaction temperatures of 60-150°C with irradiation times of 5-15 minutes, compared to several hours required for conventional heating methods [13]. Power levels of 280-350 watts are commonly used, with precise temperature control achieved through feedback systems [14]. These conditions result in significantly improved reaction efficiency, with yields of 70-96% typically observed [13].

The technique has been particularly valuable for cyclization reactions in thioridazine synthesis, where microwave heating promotes rapid ring closure while minimizing decomposition pathways [14]. The method has been applied to various synthetic steps, including oxazoline formation, piperidine ring construction, and final coupling reactions [14]. Solvent selection is crucial, with isopropanol and acetonitrile showing optimal performance under microwave conditions [14].

Microwave-assisted synthesis offers several advantages including reduced reaction times, improved yields, enhanced product purity, and reduced solvent consumption [13]. The method also enables precise control of reaction parameters, leading to improved reproducibility and scalability [13]. However, specialized equipment requirements and potential safety considerations represent limitations for some applications [13].

Scalable Production Methods

Industrial-scale production of thioridazine requires robust and economical synthetic processes that can be reliably scaled to multi-kilogram quantities [15]. The most successful approaches employ the original Bourquin methodology as a foundation, with significant process improvements for commercial viability.

The industrial synthesis typically begins with 2-(methylthio)phenothiazine, which is prepared through nucleophilic substitution of 2-chlorophenothiazine with sodium methylthiolate [15]. This intermediate is then condensed with 2-(2-chloroethyl)-N-methylpiperidine in refluxing xylene in the presence of base to provide racemic thioridazine in approximately 60% overall yield [15].

Process optimization has focused on improving reaction efficiency, minimizing waste generation, and ensuring consistent product quality [15]. Key improvements include optimized solvent systems, enhanced temperature control, improved workup procedures, and implementation of continuous processing where feasible [15]. The use of recyclable catalysts and green chemistry principles has also been incorporated to reduce environmental impact [15].

Quality control measures are essential for pharmaceutical production, with comprehensive analytical protocols implemented to ensure product purity and consistency [15]. These include high-performance liquid chromatography for purity analysis, mass spectrometry for structural confirmation, and optical rotation measurements for stereochemical characterization [15]. Batch-to-batch consistency is maintained through statistical process control and comprehensive documentation systems [15].

Purity

Physical Description

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

5.9 (LogP)

log Kow = 5.90

5.9

Odor

Appearance

Melting Point

MP: 158-160 °C. UV max (water): 262, 310 nm (epsilon 41842, 3215); (95% ethanol): 264, 310 nm (epsilon 41598, 3256); (0.1N HCl): 264, 305 nm (epsilon 42371, 5495): (0.1N NaOH): 263 nm (epsilon 18392). Soluble in water (1 in 9); freely soluble in ethanol (1 in 10), methanol, chloroform (1 in 5). Insoluble in ether /Thioridazine hydrochloride/

73 °C

Storage

UNII

GHS Hazard Statements

H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.49%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Thioridazine is indicated for the management of schizophrenic patients who fail to respond adequately to treatment with other antipsychotic drugs. Due to the risk of significant, potentially life threatening, proarrhythmic effects with thioridazine treatment, thioridazine should be used only in patients who have failed to respond adequately to treatment with appropriate courses of other antipsychotic drugs, either because of insufficient effectiveness or the inability to achieve an effective dose due to intolerable adverse effects from those drugs. Consequently, before initiating treatment with thioridazine, it is strongly recommended that a patient be given at least two trials, each with a different antipsychotic drug product, at an adequate dose, and for an adequate duration. /Included in US product label/

The prescriber should be aware that thioridazine has not been systematically evaluated in controlled trials in treatment refractory schizophrenic patients and its efficacy in such patients is unknown. /Included in US product label/

The US Food and Drug Administration (FDA) currently advises clinicians that antipsychotic agents are not approved for the treatment of dementia-related psychosis. FDA further advises clinicians that no drugs currently are approved for the treatment of patients with dementia-associated psychosis and that other management options should be considered in such patients. /Phenothiazine General Statement/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AC - Phenothiazines with piperidine structure

N05AC02 - Thioridazine

Mechanism of Action

The basic pharmacological activity of thioridazine is similar to that of other phenothiazines, but is associated with minimal extrapyramidal stimulation.

The principal pharmacologic effects of thioridazine are similar to those of chlorpromazine. On a weight basis, thioridazine is about as potent as chlorpromazine. Thioridazine has strong anticholinergic and sedative effects and weak extrapyramidal effects. Thioridazine has little antiemetic activity.

The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/

In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/

For more Mechanism of Action (Complete) data for Thioridazine (13 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Experimental studies in animals and in vitro have demonstrated that thioridazine has affinity for melanin granules and tends to accumulate in close association with uveal pigment ... .

... Pharmacokinetics and metabolism ... similar ... to chlorpromazine, but strong anticholinergic action of thioridazine on the gut may modify its own absorption ... . Concentrations of thioridazine in plasma are relatively high (hundreds of nanograms per milliliter), possibly owing to its relative hydrophilicity ... .

In 48 patients taking thiordazine the mean amount not bound to serum proteins was 0.15%, that of the side-chain sulfoxide 1.66%, side-chain sulfone 1.17%, and ring sulfoxide 1.7%.

Thioridazine and metabolites were measured in brain, liver, and kidney specimens, obtained postmortem from two subjects whose deaths were related to acute intoxication with thioridazine, by gas-liquid chromatography. Although the absolute concentration measured for thioridazine and metabolites differed in the two cases, the metabolic pattern for each tissue, expressed in terms of the percentage of total drug in each tissue, was quite similar. The brain, liver, and kidney metabolic patterns, however, are in sharp contrast to the plasma metabolite patterns observed for subjects on a therapeutic regimen of thioridazine. As this example demonstrates, postmortem specimens are a valuable (but seldom used) source of human pharmacological data.

For more Absorption, Distribution and Excretion (Complete) data for Thioridazine (10 total), please visit the HSDB record page.

Metabolism Metabolites

Major metabolites include sulfoxy products at ring position 5 (inactive) or at substituent at position 2 (including active metabolite mesoridazine). Demethylation of piperidine ring is very rapid ... .

Although the exact metabolic fate of phenothiazines has not been clearly established, the drugs are extensively metabolized, principally in the liver via hydroxylation, oxidation, demethylation, sulfoxide formation, and conjugation with glucuronic acid; metabolic alterations in the side chain also may occur. /Phenothiazine General Statement/

Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/

Thioridazine and metabolites were determined by a selective HPLC technique in blood from five post-mortem cases; two deaths attributed to drug overdose and three deaths due to natural causes or trauma. Additionally, total thioridazine-like compounds were determined in these blood samples and liver specimens by a nonspecific fluorometric technique. Blood concentrations were: thioridazine, 0.78-8.85 mg/L; mesoridazine, 0.52-26.8 mg/L; and sulforidazine, 0.00-0.87 mg/L. Thioridazine-5-sulfoxide stereoisomeric DL,LD, and DD,LL pair concentrations ranged from 0.02-0.56 and 0.03-0.83 mg/L, respectively. Thioridazine metabolite profiles were not helpful in differentiating therapeutic administration from severe overdose. Liver appears to be the specimen of choice in the assessment of thioridazine overdose.

For more Metabolism/Metabolites (Complete) data for Thioridazine (8 total), please visit the HSDB record page.

Thioridazine has known human metabolites that include N-desmethylthioridazine, Thioridazine 2-sulfoxide, and Thioridazine 5-sulfoxide.

Sulphoridazine is a known human metabolite of schembl149458.

Hepatic Half Life: 21-25 hours

Associated Chemicals

Wikipedia

Propylene_oxide

Drug Warnings

Thioridazine has been shown to prolong the QTc interval in a dose related manner, and drugs with this potential, including thioridazine, have been associated with Torsades de pointes type arrhythmias and sudden death. Due to its potential for significant, possibly life threatening, proarrhythmic effects, thioridazine should be reserved for use in the treatment of schizophrenic patients who fail to show an acceptable response to adequate courses of treatment with other antipsychotic drugs, either because of insufficient effectiveness or the inability to achieve an effective dose due to intolerable adverse effects from those drugs

Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Thioridazine hydrochloride is not approved for the treatment of patients with dementia-related psychosis

In common with other phenothiazines, thioridazine is contraindicated in severe central nervous system depression or comatose states from any cause including drug induced central nervous system depression. It should also be noted that hypertensive or hypotensive heart disease of extreme degree is a contraindication of phenothiazine administration.

For more Drug Warnings (Complete) data for Thioridazine (48 total), please visit the HSDB record page.

Biological Half Life

Serum half-life of thioridazine has been estimated to range from about 6 to over 40 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

IN PRESENCE OF SUITABLE OXIDIZING AGENT, PHENOTHIAZINES DEVELOP CHARACTERISITIC COLOR THAT CAN BE USED FOR QUALITATIVE DETERMINATION. /PHENOTHIAZINES/

TLC OF BASIC DRUGS /INCL THIORIDAZINE/ ON SILICA GEL.

THIORIDAZINE DETERMINATION BY SPECTROPHOTOFLUOROMETER.

Dissolve 300 mg Thioridazine in 60 ml glacial acetic acid and titrate with 0.1 N perchloric acid. Determining the end-point potentiometrically.

Clinical Laboratory Methods

FLUOROMETRY, SPECIFIC TO ABOUT 0.5 UG/ML IN URINE.

Storage Conditions

Interactions

Concurrent use /of other photosensitizing medications/ with phenothiazines may cause additive photosensitizing effects. In addition, concurrent use of systemic methoxsalen, trixsalen, or tetracyclines with phenothiazines may potentiate intraocular photochemical damage to the choroid, retina, or lens. /Phenothiazines/

Prior administration of phenothiazines may decrease the pressor effect and shorten the duration of action of phenylephrine. /Phenothiazines/

In addition to increased CNS and respiratory depression, concurrent use /of opiod (narcotic) analgesics/ with phenothiazines increases orthostatic hypotension and increases the risk of severe constipation, which may lead to paralytic ileus, and/or urinary retention. /Phenothiazines/

For more Interactions (Complete) data for Thioridazine (30 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Exploration of thioridazine-induced Ca

I-Shu Chen, Wei-Zhe Liang, Jue-Long Wang, Chun-Chi Kuo, Lyh-Jyh Hao, Chiang-Ting Chou, Chung-Ren JanPMID: 32859886 DOI: 10.4103/CJP.CJP_45_20

Abstract

Thioridazine, belonging to first-generation antipsychotic drugs, is a prescription used to treat schizophrenia. However, the effect of thioridazine on intracellular Caconcentration ([Ca

]

) and viability in human liver cancer cells is unclear. This study examined whether thioridazine altered Ca

signaling and viability in HepG2 human hepatocellular carcinoma cells. Ca

concentrations in suspended cells were measured using the fluorescent Ca

-sensitive dye fura-2. Cell viability was examined by WST-1 assay. Thioridazine at concentrations of 25-100 μM induced [Ca

]

rises. Ca

removal reduced the signal by 20%. Thioridazine (100 μM) induced Mn

influx suggesting of Ca

entry. Thioridazine-induced Ca

entry was inhibited by 20% by protein kinase C (PKC) activator (phorbol 12-myristate 13 acetate) and inhibitor (GF109203X) and by three inhibitors of store-operated Ca

channels: nifedipine, econazole, and SKF96365. In Ca

-free medium, treatment with the endoplasmic reticulum Ca

pump inhibitor thapsigargin (TG) abolished thioridazine-evoked [Ca

]

rises. On the other hand, thioridazine preincubation completely inhibited the [Ca

]

rises induced by TG. Furthermore, U73122 totally suppressed the [Ca

]

rises induced by thioridazine via inhibition of phospholipase C (PLC). Regarding cytotoxicity, at 30-80 μM, thioridazine reduced cell viability in a concentration-dependent fashion. This cytotoxicity was not prevented by preincubation with 1,2-bis (2-aminophenoxy) ethane-N, N, N', N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM) (a Ca

chelator). To conclude, thioridazine caused concentration-dependent [Ca

]

rises in HepG2 human hepatoma cells by inducing Ca

release from the endoplasmic reticulum via PLC-associated pathways and Ca

influx from extracellular medium through PKC-sensitive store-operated Ca

entry. In addition, thioridazine induced cytotoxicity in a Ca

-independent manner.

Pre-activation with TLR7 in combination with thioridazine and loratadine promotes tumoricidal T-cell activity in colorectal cancer

Xiaotan Lin, Junfang Zhang, Xiaomei Wang, Guimiao Lin, Tingting ChenPMID: 32694422 DOI: 10.1097/CAD.0000000000000972

Abstract

Colorectal cancer (CRC) is the third most common malignancy worldwide. Our previous studies have shown that combinatorial treatment with thioridazine and loratadine may effectively inhibit CRC. However, the translation of these research findings to clinical practice was impaired by issues related to a lack of therapeutic specificity and to immune evasion. Toll-like receptor (TLR) agonists have been used as adjuvants to enhance the effectiveness of cancer vaccines. The aim of this study was to evaluate the therapeutic efficiency of immunotherapy with thioridazine and loratadine in combination with resiqumiod (R848), a small-molecule TLR7 agonist, in suppressing CRC growth in a mouse model. Twenty-four BALB/c mice were randomly assigned to treatment with PBS, R848, thioridazine + loratadine, or thioridazine + loratadine + R848. Cytokine levels were measured with ELISA. Overall survival, as well as tumor volume and tumor weight, was recorded. Cytotoxicity was measured by counting the numbers of CD8 and CD3-positive (CD8CD3) or CD4 and CD3-positive (CD3CD4) T-cells. The immune response induced by cytokines (as interferon-γ, interleukin-6, and tumor necrosis factor-α) was significantly stronger in mice treated with thioridazine + loratadine + R848. Moreover, thioridazine + loratadine + R848 significantly delayed tumor development and prolonged survival, which was associated with enhanced immune response and dendritic cell maturation. This study suggested that thioridazine + loratadine + R848 combinatorial treatment may be effective in overcoming immune evasion by tumor cells, with promising therapeutic potential in CRC.In vivo effects of the association of the psychoactive phenotiazine thioridazine on antitumor activity and hind limb paralysis induced by the native polypeptide crotamine

Lucas C Porta, Joana D Campeiro, Giovanna B Papa, Eduardo B Oliveira, Rosely O Godinho, Tiago Rodrigues, Mirian A F HayashiPMID: 32621838 DOI: 10.1016/j.toxicon.2020.06.017

Abstract

Crotamine is a cationic polypeptide composed by 42 amino acid residues with several pharmacological and biological properties, including the selective ability to enter and kill actively proliferating tumour cells, which led us to propose its use as a theranostic agent for cancer therapy. At the moment, the improvement of crotamine antitumoral efficacy by association with chemotherapeutic adjuvants is envisioned. In the present work, we evaluated the association of crotamine with the antitumoral adjuvant phenotiazine thioridazine (THD). In spite of the clear efficacy of these both compounds as anticancer agents in long-term in vivo treatment of animal model bearing implanted xenograph melanoma tumor, the expected mutual potentiation of the antitumor effects was not observed here. Moreover, this association revealed for the first time the influence of THD on crotamine ability to trigger the hind limb paralysis in mice, and this discovery may represent the first report suggesting the potential involvement of the CNS in the action of this snake polypeptide on the skeletal muscle paralysis, which was classically believed to be essentially limited to a direct action in peripheral tissues as the skeletal muscle. This is also supported by the observed ability of crotamine to potentiate the sedative effects of THD which action was consistently demonstrated to be based on its central action. The better characterization of crotamine properties in CNS may certainly bring important insights for the knowledge needed to pave the way toward the use of this molecule as a theranostic compound in human diseases as cancer.Thioridazine aggravates skeletal myositis, systemic and liver inflammation in Trypanosoma cruzi-infected and benznidazole-treated mice

Andréa A S Mendonça, Elda Gonçalves-Santos, Thaiany G Souza-Silva, Kelly J González-Lozano, Ivo S Caldas, Reggiani V Gonçalves, Lívia F Diniz, Rômulo D NovaesPMID: 32447223 DOI: 10.1016/j.intimp.2020.106611

Abstract

While thioridazine (Tio) inhibits the antioxidant defenses of Trypanosoma cruzi, the gold standard antitrypanosomal drug benznidazole (Bz) has potent anti-inflammatory and pro-oxidant properties. The combination of these drugs has never been tested to determine the effect on T. cruzi infection. Thus, we compared the impact of Tio and Bz, administered alone and in combination, on the development of skeletal myositis and liver inflammation in T. cruzi-infected mice. Swiss mice were randomized into six groups: uninfected untreated, infected untreated, treated with Tio (80 mg/kg) alone, Bz (50 or 100 mg/kg) alone, or a combination of Tio and Bz. Infected animals were inoculated with a virulent T. cruzi strain (Y) and treated by gavage for 20 days. Mice untreated or treated with Tio alone developed the most intense parasitemia, highest parasitic load, elevated IL-10, IL-17, IFN-γ, and TNF-α plasma levels, increased N-acetylglucosaminidase and myeloperoxidase activity in the liver and skeletal muscle, as well as severe myositis and liver inflammation (P < 0.05). All parameters were markedly attenuated in animals receiving Bz alone (P < 0.05). However, the co-administration of Tio impaired the response to Bz chemotherapy, causing a decrease in parasitological control (parasitemia and parasite load), skeletal muscle and liver inflammation, and increased microstructural damage, when compared to the group receiving Bz alone (P < 0.05). Altogether, our findings indicated that Tio aggravates systemic inflammation, skeletal myositis and hepatic inflammatory damage in T. cruzi-infected mice. By antagonizing the antiparasitic potential of Bz, Tio limits the anti-inflammatory, myoprotectant and hepatoprotective effects of the reference chemotherapy, aggravating the pathological remodeling of both organs. As the interaction of T. cruzi infection, Bz and Tio is potentially toxic to the liver, inducing inflammation and microvesicular steatosis; this drug combination represents a worrying pharmacological risk factor in Chagas disease.Thioridazine Is an Efflux Pump Inhibitor in Mycobacterium avium Complex but of Limited Clinical Relevance

Mike Marvin Ruth, Lian J Pennings, Valerie A C M Koeken, Jodie A Schildkraut, Aria Hashemi, Heiman F L Wertheim, Wouter Hoefsloot, Jakko van IngenPMID: 32312774 DOI: 10.1128/AAC.00181-20

Abstract

Treatment ofcomplex pulmonary disease (MAC-PD) is challenging partly due to high efflux pump expression. Thioridazine might block these efflux pumps. We explore the efficacy of thioridazine against

isolates using MICs, time-kill combination assays,

macrophage infection assays, and efflux assays. Thioridazine is bactericidal against

, inhibits intracellular growth at 2× MIC, and blocks ethidium bromide efflux. However, its toxicity and low plasma concentrations make it unlikely to add efficacy to MAC-PD therapy.

Thioridazine requires calcium influx to induce MLL-AF6-rearranged AML cell death

Claudia Tregnago, Ambra Da Ros, Elena Porcù, Maddalena Benetton, Manuela Simonato, Luca Simula, Giulia Borella, Katia Polato, Sonia Minuzzo, Giulia Borile, Paola Cogo, Silvia Campello, Alessandro Massi, Romeo Romagnoli, Barbara Buldini, Franco Locatelli, Martina PigazziPMID: 32931582 DOI: 10.1182/bloodadvances.2020002001

Abstract

In pediatric acute myeloid leukemia (AML), intensive chemotherapy and allogeneic hematopoietic stem cell transplantation are the cornerstones of treatment in high-risk cases, with severe late effects and a still high risk of disease recurrence as the main drawbacks. The identification of targeted, more effective, safer drugs is thus desirable. We performed a high-throughput drug-screening assay of 1280 compounds and identified thioridazine (TDZ), a drug that was highly selective for the t(6;11)(q27;q23) MLL-AF6 (6;11)AML rearrangement, which mediates a dramatically poor (below 20%) survival rate. TDZ induced cell death and irreversible progress toward the loss of leukemia cell clonogenic capacity in vitro. Thus, we explored its mechanism of action and found a profound cytoskeletal remodeling of blast cells that led to Ca2+ influx, triggering apoptosis through mitochondrial depolarization, confirming that this latter phenomenon occurs selectively in t(6;11)AML, for which AF6 does not work as a cytoskeletal regulator, because it is sequestered into the nucleus by the fusion gene. We confirmed TDZ-mediated t(6;11)AML toxicity in vivo and enhanced the drug's safety by developing novel TDZ analogues that exerted the same effect on leukemia reduction, but with lowered neuroleptic effects in vivo. Overall, these results refine the MLL-AF6 AML leukemogenic mechanism and suggest that the benefits of targeting it be corroborated in further clinical trials.The macrolide drug erythromycin does not protect the hERG channel from inhibition by thioridazine and terfenadine

Aziza El Harchi, Andrew S Butler, Yihong Zhang, Christopher E Dempsey, Jules C HancoxPMID: 32147975 DOI: 10.14814/phy2.14385

Abstract

The macrolide antibiotic erythromycin has been associated with QT interval prolongation and inhibition of the hERG-encoded channels responsible for the rapid delayed rectifier Kcurrent I(

). It has been suggested that low concentrations of erythromycin may have a protective effect against hERG block and associated drug-induced arrhythmia by reducing the affinity of the pore-binding site for high potency hERG inhibitors. This study aimed to explore further the notion of a potentially protective effect of erythromycin. Whole-cell patch-clamp experiments were performed in which hERG-expressing mammalian (Human Embryonic Kidney; HEK) cells were preincubated with low to moderate concentrations of erythromycin (3 or 30 µM) prior to whole-cell patch clamp recordings of hERG current (I

) at 37°C. In contrast to a previous report, exposure to low concentrations of erythromycin did not reduce pharmacological sensitivity of hERG to the antipsychotic thioridazine and antihistamine terfenadine. The IC

value for I

tail inhibition by terfenadine was decreased by ~32-fold in the presence of 3 µM erythromycin (p < .05 vs. no preincubation). Sensitivity to thioridazine remained unchanged (p > .05 vs. no preincubation). The effects of low concentrations of erythromycin were investigated for a series of pore blocking drugs, and the results obtained were consistent with additive and/or synergistic effects. Experiments with the externally acting blocker BeKm-1 on WT hERG and a pore mutant (F656V) were used to explore the location of the binding site for erythromycin. Our data are inconsistent with the use of erythromycin for the management of drug-induced QT prolongation.

Anti-staphylococcal activity and mode of action of thioridazine photoproducts

Tatiana Tozar, Sofia Santos Costa, Ana-Maria Udrea, Viorel Nastasa, Isabel Couto, Miguel Viveiros, Mihail Lucian Pascu, Mihaela Oana RomanitanPMID: 33093568 DOI: 10.1038/s41598-020-74752-z

Abstract

Antibiotic resistance became an increasing risk for population health threatening our ability to fight infectious diseases. The objective of this study was to evaluate the activity of laser irradiated thioridazine (TZ) against clinically-relevant bacteria in view to fight antibiotic resistance. TZ in ultrapure water solutions was irradiated (1-240 min) with 266 nm pulsed laser radiation. Irradiated solutions were characterized by UV-Vis and FTIR absorption spectroscopy, thin layer chromatography, laser-induced fluorescence, and dynamic surface tension measurements. Molecular docking studies were made to evaluate the molecular mechanisms of photoproducts action against Staphylococcus aureus and MRSA. More general, solutions were evaluated for their antimicrobial and efflux inhibitory activity against a panel of bacteria of clinical relevance. We observed an enhanced antimicrobial activity of TZ photoproducts against Gram-positive bacteria. This was higher than ciprofloxacin effects for methicillin- and ciprofloxacin-resistant Staphylococcus aureus. Molecular docking showed the Penicillin-binding proteins PBP3 and PBP2a inhibition by sulforidazine as a possible mechanism of action against Staphylococcus aureus and MRSA strains, respectively. Irradiated TZ reveals possible advantages in the treatment of infectious diseases produced by antibiotic-resistant Gram-positive bacteria. TZ repurposing and its photoproducts, obtained by laser irradiation, show accelerated and low-costs of development if compared to chemical synthesis.Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation

Yan Liu, Xueqi Xu, Yuhao Zhang, Mingzhu Li, Jiamengyi Guo, Caichuan Yan, Fang Wang, Yuexin Li, Yunqi Ding, Baoxin Li, Pan FanPMID: 32064022 DOI: 10.1155/2020/3690123

Abstract

Thioridazine (THIO) is a phenothiazine derivative that is mainly used for the treatment of psychotic disorders. However, cardiac arrhythmias especially QT interval prolongation associated with the application of this compound have received serious attention after its introduction into clinical practice, and the mechanisms underlying the cardiotoxicity induced by THIO have not been well defined. The present study was aimed at exploring the long-term effects of THIO on the hERG and L-type calcium channels, both of which are relevant to the development of QT prolongation. The hERG current () and the calcium current (

) were measured by patch clamp techniques. Protein levels were analyzed by Western blot, and channel-chaperone interactions were determined by coimmunoprecipitation. Reactive oxygen species (ROS) were determined by flow cytometry and laser scanning confocal microscopy. Our results demonstrated that THIO induced hERG channel deficiency but did not alter channel kinetics. THIO promoted ROS production and stimulated endoplasmic reticulum (ER) stress and the related proteins. The ROS scavenger N-acetyl cysteine (NAC) significantly attenuated hERG reduction induced by THIO and abolished the upregulation of ER stress marker proteins. Meanwhile, THIO increased the degradation of hERG channels via disrupting hERG-Hsp70 interactions. The disordered hERG proteins were degraded in proteasomes after ubiquitin modification. On the other hand, THIO increased

density and intracellular Ca

([Ca

]

) in neonatal rat ventricular cardiomyocytes (NRVMs). The specific CaMKII inhibitor KN-93 attenuated the intracellular Ca

overload, indicating that ROS-mediated CaMKII activation promoted calcium channel activation induced by THIO. Optical mapping analysis demonstrated the slowing effects of THIO on cardiac repolarization in mouse hearts. THIO significantly prolonged APD

and APD

and increased the incidence of early afterdepolarizations (EADs). In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), THIO also resulted in APD prolongation. In conclusion, dysfunction of hERG channel proteins and activation of L-type calcium channels via ROS production might be the ionic mechanisms for QT prolongation induced by THIO.